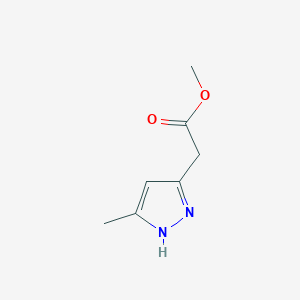

2-(5-甲基-1H-吡唑-3-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has a molecular formula of C8H10N2O2.

科学研究应用

雄激素受体拮抗剂

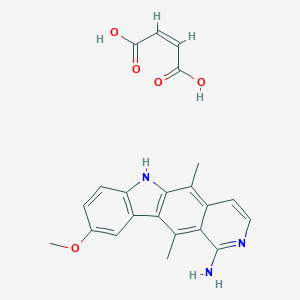

该化合物已被用于设计和合成一系列的2-(5-甲基-1H-吡唑-1-基)乙酰胺衍生物,这些衍生物已被评估为雄激素受体拮抗剂 . 这在前列腺癌治疗中尤为重要,因为阻断雄激素受体 (AR) 信号传导是关键策略 . 该系列中的一些化合物对 LNCaP 细胞的抗增殖活性高于比卡鲁胺 .

抗增殖剂

该化合物已显示出作为抗增殖剂的潜力。 例如,化合物 6f,该化合物的衍生物,被发现是一种有效的 AR 拮抗剂,活性为 59.7% . 另一种衍生物 6g 对 LNCaP 细胞的抗增殖活性高于比卡鲁胺,IC50 值为 13.6 μM .

前列腺癌治疗

该化合物已被用于开发治疗前列腺癌的药物 . 在一段时间雄激素剥夺疗法 (ADT) 治疗后,这种疾病通常会复发并进展到一个新的阶段,称为去势抵抗性前列腺癌 (CRPC) . 针对 CRPC 的药物研究主要分为两个方向,一是通过 CYP17A 抑制剂阿比特龙阻断雄激素的内源性合成,二是对抗长期使用第一代 AR 拮抗剂后出现的耐药性 .

药物设计与合成

该化合物已被用于设计和合成新型药物支架 . 该化合物的吡唑核心已被用于开发几种药物支架,这些支架表现出抗 HIV、抗结核、抗病毒、抗菌和抗癌活性 <svg class="icon" height="16" p-id="1735" t="1709264

作用机制

Target of Action

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, also known as 1H-Pyrazole-3-acetic acid, 5-methyl-, methyl ester, primarily targets the Androgen Receptor (AR) . The AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .

Mode of Action

The compound interacts with its target, the Androgen Receptor, acting as an antagonist . An AR luciferase reporter assay revealed that some derivatives of this compound, such as compound 6f, act as potent AR antagonists . This means that these compounds can bind to the AR and inhibit its activity, thereby blocking the signaling pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the AR signaling pathway . This pathway is often reactivated in prostate cancer cells, leading to disease progression . By acting as an antagonist to the AR, this compound can inhibit the reactivation of the AR signaling pathway, thereby potentially slowing the progression of prostate cancer .

Pharmacokinetics

Related compounds have been found to be rapidly metabolized by human liver microsomes This suggests that the compound may also be rapidly metabolized, which could impact its bioavailability and efficacy

Result of Action

The result of the compound’s action is the inhibition of the AR signaling pathway, which can lead to a decrease in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells (a type of prostate cancer cell) than Bicalutamide, a commonly used drug for prostate cancer .

生化分析

Biochemical Properties

It has been found that some pyrazole derivatives can interact with androgen receptors, suggesting that Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate might have similar interactions .

Cellular Effects

Related compounds have been shown to have anti-proliferative activity against certain cell lines .

Molecular Mechanism

Related compounds have been shown to act as antagonists of the androgen receptor, suggesting a potential mechanism of action .

属性

IUPAC Name |

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOBTOSWLVLRRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。